molecular formula C20H16ClNO5 B11578915 N-(1,3-benzodioxol-5-ylmethyl)-5-[(3-chlorophenoxy)methyl]furan-2-carboxamide

N-(1,3-benzodioxol-5-ylmethyl)-5-[(3-chlorophenoxy)methyl]furan-2-carboxamide

Cat. No.: B11578915
M. Wt: 385.8 g/mol
InChI Key: GGXXTZOWDILDSU-UHFFFAOYSA-N
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Description

N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-5-[(3-CHLOROPHENOXY)METHYL]FURAN-2-CARBOXAMIDE is a complex organic compound that features a benzodioxole ring, a chlorophenoxy group, and a furan carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-5-[(3-CHLOROPHENOXY)METHYL]FURAN-2-CARBOXAMIDE typically involves multiple steps:

    Formation of the Benzodioxole Intermediate: The benzodioxole ring can be synthesized through the condensation of catechol with formaldehyde in the presence of an acid catalyst.

    Chlorophenoxy Intermediate: The chlorophenoxy group is introduced via a nucleophilic substitution reaction, where a chlorophenol reacts with an appropriate alkyl halide.

    Furan Carboxamide Formation: The furan ring is synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-dicarbonyl compound.

    Final Coupling: The benzodioxole and chlorophenoxy intermediates are coupled with the furan carboxamide under specific conditions, often involving a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole ring, leading to the formation of quinones.

    Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.

    Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and reduced carboxamides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-5-[(3-CHLOROPHENOXY)METHYL]FURAN-2-CARBOXAMIDE has several applications in scientific research:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its complex structure.

    Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-5-[(3-CHLOROPHENOXY)METHYL]FURAN-2-CARBOXAMIDE involves its interaction with specific molecular targets:

    Molecular Targets: The compound can bind to enzymes or receptors, inhibiting their activity. For example, it may inhibit kinases involved in cell signaling pathways.

    Pathways Involved: By inhibiting key enzymes, the compound can disrupt cellular processes such as proliferation and inflammation, leading to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    N-Methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine: This compound shares the benzodioxole ring but differs in its overall structure and functional groups.

    1-Benzo[1,3]dioxol-5-yl-indoles: These compounds also contain the benzodioxole ring and are studied for their anticancer properties.

Uniqueness

N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-5-[(3-CHLOROPHENOXY)METHYL]FURAN-2-CARBOXAMIDE is unique due to its combination of a benzodioxole ring, a chlorophenoxy group, and a furan carboxamide moiety

Properties

Molecular Formula

C20H16ClNO5

Molecular Weight

385.8 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-5-[(3-chlorophenoxy)methyl]furan-2-carboxamide

InChI

InChI=1S/C20H16ClNO5/c21-14-2-1-3-15(9-14)24-11-16-5-7-18(27-16)20(23)22-10-13-4-6-17-19(8-13)26-12-25-17/h1-9H,10-12H2,(H,22,23)

InChI Key

GGXXTZOWDILDSU-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)C3=CC=C(O3)COC4=CC(=CC=C4)Cl

Origin of Product

United States

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